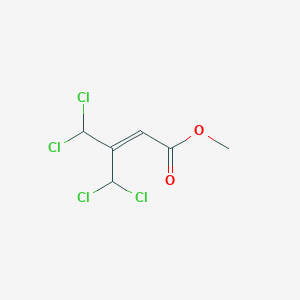

4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester is a chemical compound with the molecular formula C6H6Cl4O2 and a molecular weight of 251.92 g/mol . This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a crotonic acid ester group. It is primarily used in research and industrial applications due to its reactivity and potential biological activity .

準備方法

The synthesis of 4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester typically involves the chlorination of crotonic acid derivatives. One common method includes the reaction of crotonic acid with thionyl chloride to form the corresponding acid chloride, followed by treatment with dichloromethane and a chlorinating agent such as phosphorus pentachloride . The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.

Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

化学反応の分析

4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester undergoes various chemical reactions, including:

Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学的研究の応用

Organic Synthesis

4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester serves as a valuable reagent in organic synthesis. It is used to prepare chlorinated derivatives and as a building block for more complex molecules. The compound's ability to undergo various chemical reactions, including oxidation and reduction, enhances its utility in synthetic chemistry.

Biological Research

The compound's potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding. Research indicates that its chlorine atoms and ester group allow it to form covalent bonds with nucleophilic sites on proteins, potentially altering enzyme activity or receptor function.

Medicinal Chemistry

Investigations into the pharmacological properties of this compound suggest potential therapeutic applications, including anti-inflammatory and anticancer activities. Its role as an intermediate in drug synthesis highlights its significance in medicinal chemistry.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals. It serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals, demonstrating versatility across different chemical industries.

Case Study 1: Enzyme Inhibition

A study examining the inhibitory effects of chlorinated compounds on specific enzymes found that this compound effectively inhibited enzyme activity in vitro. This finding supports its potential use in developing enzyme inhibitors for therapeutic purposes.

Case Study 2: Synthesis of Agrochemicals

Research conducted on the synthesis of novel agrochemicals revealed that incorporating this compound into formulations enhanced the efficacy of certain pesticides. The chlorinated structure contributed to improved stability and activity against target pests.

作用機序

The mechanism of action of 4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and ester group allow it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering receptor function . The specific pathways involved depend on the biological context and the target molecules .

類似化合物との比較

4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester can be compared with other chlorinated crotonic acid derivatives, such as:

4-Chloro-3-(chloromethyl)crotonic acid methyl ester: This compound has fewer chlorine atoms and may exhibit different reactivity and biological activity.

3,4-Dichlorocrotonic acid methyl ester:

生物活性

4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester (DCMCE) is a chlorinated organic compound with potential biological activity. Its structure includes multiple chlorine atoms, which can influence its reactivity and interactions with biological systems. This article reviews the available literature on the biological activity of DCMCE, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C6H6Cl4O2

- Molecular Weight : 227.91 g/mol

- CAS Number : 601748

The compound is characterized by the presence of two dichloromethyl groups and a crotonic acid moiety, which may contribute to its biological effects.

DCMCE's biological activity is primarily attributed to its ability to interact with cellular components, potentially leading to disruptions in metabolic processes. The chlorinated structure suggests possible interactions with nucleophiles in biological systems, which can result in:

- Inhibition of Enzymatic Activity : Chlorinated compounds often act as enzyme inhibitors due to their ability to form stable adducts with active site residues.

- Reactive Oxygen Species (ROS) Generation : Chlorinated compounds can induce oxidative stress by generating ROS, leading to cellular damage.

Toxicity Profiles

Toxicological assessments indicate that DCMCE exhibits significant toxicity across various biological models. Key findings include:

- Acute Toxicity : Studies have shown that DCMCE has a low lethal concentration (LC50) in aquatic organisms, indicating high toxicity levels .

- Dermal and Eye Irritation : According to regulatory assessments, DCMCE is classified as a potential irritant for skin and eyes, necessitating careful handling and usage protocols .

In Vitro Studies

Several studies have investigated the cytotoxic effects of DCMCE on human cell lines. For instance:

- Cell Viability Assays : In assays using human keratinocytes, DCMCE exposure resulted in a dose-dependent decrease in cell viability, suggesting cytotoxic effects linked to oxidative stress mechanisms .

- Genotoxicity Tests : DCMCE has been evaluated for genotoxic potential using the comet assay, showing increased DNA strand breaks at higher concentrations .

Environmental Impact

Research has also focused on the environmental implications of DCMCE:

- Aquatic Toxicity : Laboratory studies have revealed that DCMCE is highly toxic to fish and invertebrates, with significant bioaccumulation potential observed in aquatic ecosystems .

- Degradation Studies : Investigations into the degradation pathways of DCMCE indicate that it undergoes hydrolysis and photolysis under environmental conditions, producing less harmful by-products over time .

Data Summary

特性

IUPAC Name |

methyl 4,4-dichloro-3-(dichloromethyl)but-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl4O2/c1-12-4(11)2-3(5(7)8)6(9)10/h2,5-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAXPQBGRAUIBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C(C(Cl)Cl)C(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345077 |

Source

|

| Record name | 4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97055-33-9 |

Source

|

| Record name | 4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。